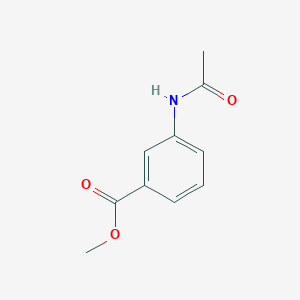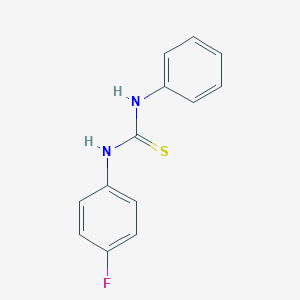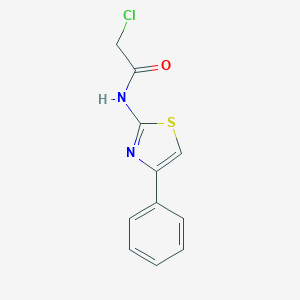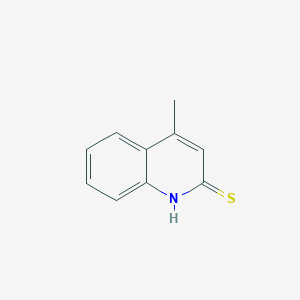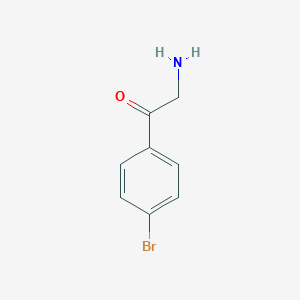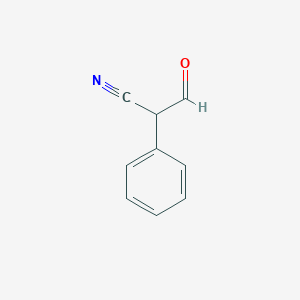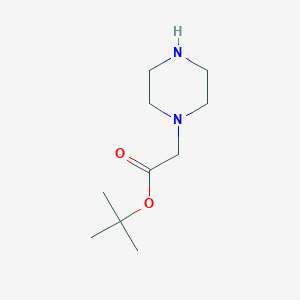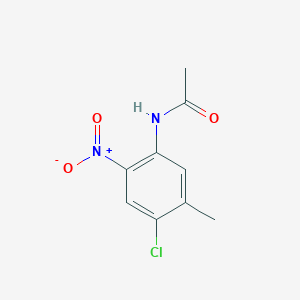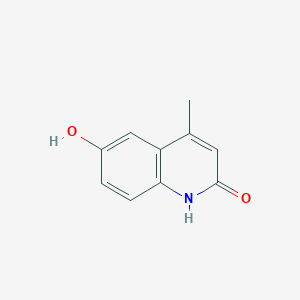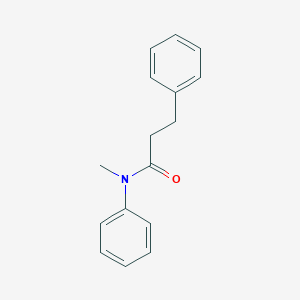
n-Methyl-n,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-n,3-diphenylpropanamide, also known as Modafinil, is a synthetic compound that has been used as a cognitive enhancer and wakefulness-promoting agent. It was first developed in the 1970s by a French pharmaceutical company, Lafon Laboratories, and was later approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of narcolepsy, sleep apnea, and shift work sleep disorder.
Mecanismo De Acción
N-Methyl-n,3-diphenylpropanamide's mechanism of action is not fully understood, but it is thought to work by increasing the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It may also affect the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that helps to regulate sleep and wakefulness.
Efectos Bioquímicos Y Fisiológicos
N-Methyl-n,3-diphenylpropanamide has been shown to have several biochemical and physiological effects, including increasing the levels of dopamine in the brain, which can lead to feelings of pleasure and motivation. It also increases the levels of norepinephrine, which can improve attention and alertness. Additionally, it has been shown to increase the levels of histamine, which can promote wakefulness and reduce sleepiness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-n,3-diphenylpropanamide has several advantages for use in laboratory experiments, including its ability to improve cognitive function and wakefulness, which can help to increase the accuracy and efficiency of experiments. However, there are also some limitations to its use, including the potential for side effects such as headaches, nausea, and insomnia, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on n-Methyl-n,3-diphenylpropanamide, including investigating its potential use in treating other neurological disorders such as depression and anxiety. Additionally, further research is needed to better understand its mechanism of action and to develop more effective and targeted treatments for cognitive impairment and sleep disorders. Finally, more research is needed to determine the long-term effects of n-Methyl-n,3-diphenylpropanamide use and to identify any potential risks or adverse effects.
Métodos De Síntesis
The synthesis of n-Methyl-n,3-diphenylpropanamide involves the reaction of 2-benzhydrylsulfinyl acetamide with methylamine in the presence of a reducing agent such as lithium aluminum hydride. This process leads to the formation of N-methyl-benzhydrylsulfinyl acetamide, which is then converted to n-Methyl-n,3-diphenylpropanamide by reacting it with 3-chloropropionyl chloride.
Aplicaciones Científicas De Investigación
N-Methyl-n,3-diphenylpropanamide has been extensively studied for its potential use in enhancing cognitive function and improving wakefulness in various populations. It has been shown to improve attention, memory, and executive function in healthy individuals, as well as in those with attention deficit hyperactivity disorder (ADHD), schizophrenia, and Alzheimer's disease.
Propiedades
Número CAS |
18859-20-6 |
|---|---|
Nombre del producto |
n-Methyl-n,3-diphenylpropanamide |
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
N-methyl-N,3-diphenylpropanamide |
InChI |
InChI=1S/C16H17NO/c1-17(15-10-6-3-7-11-15)16(18)13-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
Clave InChI |
KQDZRVPLZXCDNF-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



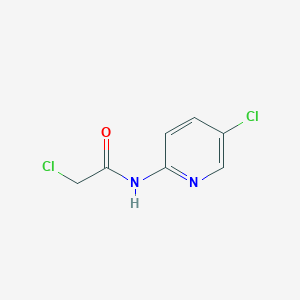
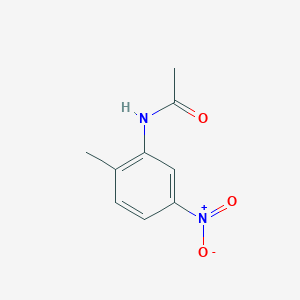
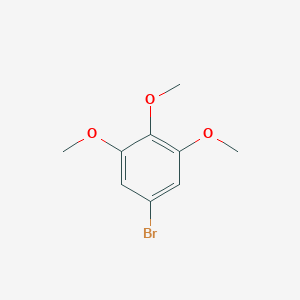
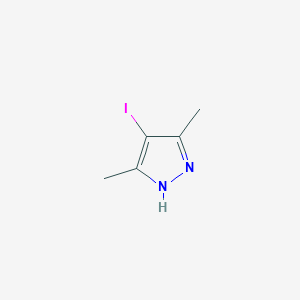
![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)
